molecular formula C9H15Si B075335 Triallylsilane CAS No. 1116-62-7

Triallylsilane

Cat. No. B075335
CAS RN: 1116-62-7
M. Wt: 151.3 g/mol
InChI Key: MGJDHCMHJLNUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triallylsilane is an organosilicon compound with the molecular formula C9H16Si . It has an average mass of 152.309 Da and a mono-isotopic mass of 152.102127 Da .


Synthesis Analysis

Triallylsilane can be synthesized from allylmagnesium chloride . Other methods include a palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors . This reaction proceeds smoothly under mild and neutral conditions and is suitable for the synthesis of regio- and stereodefined allylsilanes .


Molecular Structure Analysis

The molecular structure of triallylsilane consists of a silicon atom bonded to three allyl groups and one hydrogen atom . The systematic name for this compound is Triallylsilane .


Chemical Reactions Analysis

Triallylsilane can participate in various chemical reactions. For instance, it can undergo peroxide crosslinking in the presence of triallylcyanurate . The Si-H bond in triallylsilane is reactive, which makes it a valuable reagent in organic synthesis .


Physical And Chemical Properties Analysis

Triallylsilane is a colorless liquid with a boiling point of 166.5±9.0 °C at 760 mmHg . It has a vapor pressure of 2.3±0.3 mmHg at 25°C and an enthalpy of vaporization of 38.6±3.0 kJ/mol . The flash point is 49.7±14.0 °C .

Scientific Research Applications

  • "Rh-catalyzed 1,4-addition of triallyl(aryl)silanes to α,β-unsaturated carbonyl compounds" by Kamei, T., Uryu, M., & Shimada, T. (2016). This study discusses the development of Rhodium (Rh)-catalyzed 1,4-addition of triallyl(aryl)silane to α,β-unsaturated carbonyl compounds. It highlights that triallyl(aryl)silanes are used as air- and moisture-stable silicon nucleophiles. The paper also notes that allylsilanes are converted to silanols in situ and undergo transmetalation, accepting a wide range of functionalized triallyl(aryl)silane and α,β-unsaturated carbonyl compounds (Kamei, Uryu, & Shimada, 2016).

Safety And Hazards

Triallylsilane is toxic by inhalation, in contact with skin, and if swallowed . It poses a danger of serious damage to health by prolonged exposure . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

InChI

InChI=1S/C9H15Si/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJDHCMHJLNUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triallylsilane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triallylsilane
Reactant of Route 2
Triallylsilane
Reactant of Route 3
Triallylsilane
Reactant of Route 4
Triallylsilane
Reactant of Route 5
Triallylsilane
Reactant of Route 6
Triallylsilane

Citations

For This Compound
90
Citations
C Lach, P Müller, H Frey… - Macromolecular rapid …, 1997 - Wiley Online Library
… carbosilane dendrimers, we employed triallylsilane which is readily available from the Grignard reaction of ally1 bromide with trichlorosilane. Triallylsilane was reacted under platinum …
Number of citations: 108 onlinelibrary.wiley.com
CK Kim, EM Park, IK Jung - Journal of the Korean Chemical Society, 1996 - koreascience.kr
The selective cleavage of phenylsilane by triflic acid gives silyltriflates. The removal of phenyl groups in $ Ph_3SiH $ and carbosilane polymer $(Ph_2SiCH_2CH_2CH_2) n $ with one …
Number of citations: 0 koreascience.kr
C Drohmann, M Möller, OB Gorbatsevich… - Journal of Polymer …, 2000 - Wiley Online Library
Hyperbranched polycarbosilanes were synthesized by hydrosilylation addition of methyldivinylsilane, methyldiallylsilane, triallylsilane, and methyldiundecenylsilane. Molecular mass …
Number of citations: 88 onlinelibrary.wiley.com
C Kim, H Kim - Journal of Polymer Science Part A: Polymer …, 2001 - Wiley Online Library
… We have established11 a noble synthesis of the hyperbranched macromolecules via the hydrosilation of triallylsilane as well as methyldiallylsilane. The rest of the allyl groups in the …
Number of citations: 8 onlinelibrary.wiley.com
C Kim, H Kim - Comptes Rendus Chimie, 2004 - Elsevier
… The hyperbranched polymer with triallylsilane as a general model was prepared without solvents at high temperature and singly identified [16]. However, the hyperbranched polymer …
Number of citations: 6 www.sciencedirect.com
JW JENKINS, NL LAVERY… - The Journal of …, 1948 - ACS Publications
… Good yields of triallylsilane were obtained from the … Triallylsilane has a mint-like odor, is flammable with a smoky … Triallylsilane reacted violently with concentrated sulfuric acid with …
Number of citations: 37 pubs.acs.org
C Drohmann, OB Gorbatsevich… - … Chemistry Set: From …, 2005 - Wiley Online Library
Hyperbranched polycarbosilanes were synthesized by hydrosilylation of AB, functional monomers with A = H‐Si and B = ‐CH=CH 2 . Variation of the reaction conditions yielded …
Number of citations: 3 onlinelibrary.wiley.com
AA Anisimov, MN Temnikova, I Krizhanovskiya… - researchgate.net
… Methyldiallylsilane, methyltriallylsilane and triallylsilane were synthesized using a known procedure from dichloromethylsilane, … Triallylsilane was prepared analogously. …
Number of citations: 0 www.researchgate.net
O Bourrier, AK Kakkar - Macromolecular Symposia, 2004 - Wiley Online Library
… The hyperbranched carbosilane support (HCS) was synthesized by polymerization of triallylsilane with platinum catalysis. Hydrosilylation of the poly(triallylsilane) with HSiMe2Cl was …
Number of citations: 18 onlinelibrary.wiley.com
M Wander, PJC Hausoul, LAJM Sliedregt… - …, 2009 - ACS Publications
… (4-bromophenyl)silane 8 and triallylsilane 10. Since these hydrosilanes cannot directly be … above, which in the case of the triallylsilane wedge 10 will lead not only to halogenation but …
Number of citations: 40 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.